[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid
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Description
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid is a useful research compound. Its molecular formula is C12H16BFN2O3 and its molecular weight is 266.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
The result of this compound’s action in a Suzuki–Miyaura cross-coupling reaction would be the formation of a new carbon-carbon bond . This could lead to the synthesis of a wide range of organic compounds .
Action Environment
The environment can influence the action of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction is noted for its mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of these enzymes, leading to inhibition of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl-containing molecules, which can lead to enzyme inhibition or activation. For example, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site, thereby blocking substrate access and preventing catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . For example, inhibition of kinases by this compound can affect glycolysis and other energy-producing pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytosolic enzymes . The localization of this compound can significantly impact its biochemical effects and overall efficacy.
Properties
CAS No. |
1449135-54-9 |
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Molecular Formula |
C12H16BFN2O3 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3 |
InChI Key |
MUCDVOJGMDHXTG-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.